Thermodynamic Stability: Lower Enthalpy of Formation for 3-Thiophenecarboxaldehyde vs. 2-Isomer
3-Thiophenecarboxaldehyde exhibits a lower standard molar enthalpy of formation in the liquid phase (ΔfHm°(l) = −60.0 ± 1.5 kJ·mol⁻¹) compared to its regioisomer 2-thiophenecarboxaldehyde (ΔfHm°(l) = −62.0 ± 1.5 kJ·mol⁻¹) [1]. This 2.0 kJ·mol⁻¹ difference, determined by rotating-bomb combustion calorimetry at 298.15 K, indicates that the 3-substituted isomer is thermodynamically more stable in the condensed phase. The standard molar enthalpy of vaporization (ΔlgHm°) is also lower for the 3-isomer (52.6 ± 1.2 kJ·mol⁻¹) than for the 2-isomer (54.9 ± 1.1 kJ·mol⁻¹) [1].
| Evidence Dimension | Standard molar enthalpy of formation (liquid phase) |
|---|---|
| Target Compound Data | −60.0 ± 1.5 kJ·mol⁻¹ |
| Comparator Or Baseline | 2-Thiophenecarboxaldehyde: −62.0 ± 1.5 kJ·mol⁻¹ |
| Quantified Difference | 2.0 kJ·mol⁻¹ (3-isomer is thermodynamically more stable) |
| Conditions | Rotating-bomb combustion calorimetry, T = 298.15 K, p° = 0.1 MPa |
Why This Matters
The 2.0 kJ·mol⁻¹ difference in enthalpy of formation provides a quantifiable basis for anticipating different reaction exothermicity and thermal stability profiles during scale-up; procurement of the correct isomer is essential for process safety modeling and reaction calorimetry.
- [1] Ribeiro da Silva, M. A. V.; Santos, A. F. L. O. M. Energetics of thiophenecarboxaldehydes and some of its alkyl derivatives. J. Chem. Thermodyn. 2008, 40 (6), 917–923. View Source
